

Application Note: HPLC-UV Method for the Quantification of Docosyl Ferulate

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Compound of Interest		
Compound Name:	Docosylferulate	
Cat. No.:	B15564180	Get Quote

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of docosyl ferulate. This protocol is particularly applicable for the analysis of docosyl ferulate in complex matrices such as plant extracts and pharmaceutical formulations. The method demonstrates excellent linearity, recovery, and sensitivity, making it a reliable tool for quality control and research purposes.

Introduction

Docosyl ferulate is an ester of ferulic acid and docosanol, a long-chain fatty alcohol. It is a compound of interest in the pharmaceutical and cosmetic industries due to the antioxidant and anti-inflammatory properties associated with ferulic acid and its derivatives. Accurate and precise quantification of docosyl ferulate is crucial for the quality assessment of raw materials and finished products. This document provides a detailed protocol for an isocratic reversed-phase HPLC-UV method for the determination of docosyl ferulate.

Experimental

A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters for the analysis.



Parameter	Specification
HPLC System	Agilent 1100 series or equivalent
Column	Spherisorb C18 (250 x 4.6 mm, 5 μm)[1][2]
Mobile Phase	Methanol[1][2]
Flow Rate	1.0 mL/min[1][2]
Injection Volume	10 μL
Column Temperature	40°C[1][2]
UV Detection	326 nm[1][2]
Run Time	Approximately 15 minutes

Note: A photodiode array detector can be used to confirm the peak identity by scanning from 195 nm to 360 nm. Docosyl ferulate exhibits maximum absorption at approximately 240 nm and 326 nm.[1]

- Methanol (HPLC grade)
- · Docosyl ferulate reference standard
- Deionized water
- Ethyl acetate, Dichloromethane (for sample extraction, if necessary)

A stock solution of docosyl ferulate is prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 mg/L to 100 mg/L).

For the analysis of docosyl ferulate in plant extracts or pharmaceutical formulations, a suitable extraction procedure is required. A general extraction protocol is as follows:

Accurately weigh a known amount of the homogenized sample.



- Extract the sample with a suitable solvent such as ethyl acetate, dichloromethane, or methanol.[3] Sonication can be used to enhance extraction efficiency.
- Filter the extract through a 0.45 μm syringe filter prior to injection into the HPLC system.

Method Validation

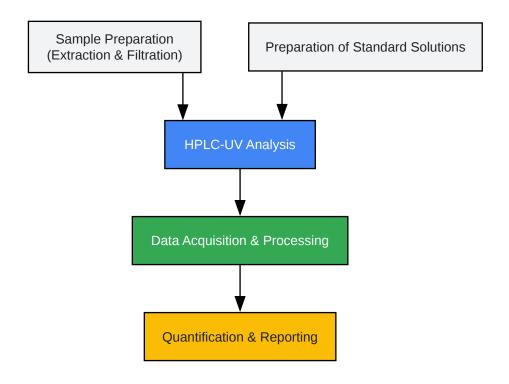
The described HPLC-UV method has been validated for its linearity, accuracy, and precision. The key validation parameters are summarized in the table below.

Parameter	Result
Linearity Range	10 - 100 mg/L[1][2]
Correlation Coefficient (r)	0.9995[1][2]
Average Recovery	98.4% ± 1.98%[1][2]
Retention Time	Approximately 10.4 minutes[1]

Experimental Workflow

The overall experimental workflow for the quantification of docosyl ferulate is depicted in the following diagram.





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Caption: Experimental workflow for docosyl ferulate quantification.

Results and Discussion

A typical chromatogram obtained from the analysis of a docosyl ferulate standard will show a sharp, well-resolved peak at a retention time of approximately 10.4 minutes.[1] The use of a C18 column with a methanol mobile phase provides good separation of docosyl ferulate from other components in complex matrices. The column temperature of 40°C is crucial to prevent peak tailing and ensure good peak symmetry.[1][2]

The UV spectrum of the docosyl ferulate peak should exhibit maxima at around 240 nm and 326 nm, which is characteristic of the ferulic acid chromophore.[1] The method's linearity over the concentration range of 10 to 100 mg/L allows for the accurate quantification of docosyl ferulate in a variety of samples.[1][2] The high recovery rate of 98.4% indicates that the sample preparation and analytical procedures are efficient and reliable.[1][2]

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of docosyl ferulate. The method is suitable for routine quality



control of raw materials and finished products in the pharmaceutical and related industries. The validation data demonstrates that the method is accurate, precise, and linear over a practical concentration range.

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